3,5-Dichloro-4-isothiocyanatopyridine

Description

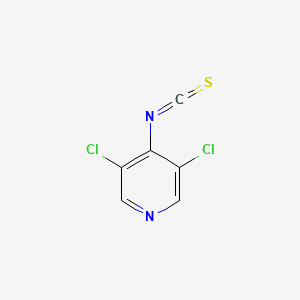

3,5-Dichloro-4-isothiocyanatopyridine (CAS: 1000709-58-9) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂N₂S and a molecular weight of 205.06 g/mol (calculated from atomic masses). Its structure features a pyridine ring substituted with two chlorine atoms at positions 3 and 5 and an isothiocyanate (-NCS) group at position 4 (Fig. 1). The compound’s InChIKey (UZRYPJAPINSGTR-UHFFFAOYSA-N) and InChI (InChI=1S/C6H2Cl2N2S/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H) encode its structural uniqueness, including bond connectivity and spatial arrangement .

The electron-withdrawing chlorine and isothiocyanate groups render the compound highly electrophilic, making it reactive in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula |

C6H2Cl2N2S |

|---|---|

Molecular Weight |

205.06 g/mol |

IUPAC Name |

3,5-dichloro-4-isothiocyanatopyridine |

InChI |

InChI=1S/C6H2Cl2N2S/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H |

InChI Key |

UZRYPJAPINSGTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N=C=S)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-isothiocyanatopyridine typically involves the reaction of 3,5-dichloropyridine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:

3,5-Dichloropyridine+Thiophosgene→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-isothiocyanatopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Solvents: Dichloromethane, ethanol, and acetonitrile.

Catalysts: Palladium or other transition metal catalysts for specific reactions.

Major Products Formed

Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.

Sulfonyl Derivatives: Formed by the oxidation of the isothiocyanate group.

Substituted Pyridines: Formed by the substitution of chlorine atoms with various nucleophiles.

Scientific Research Applications

3,5-Dichloro-4-isothiocyanatopyridine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein labeling.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-isothiocyanatopyridine involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby inhibiting the activity of enzymes or modifying proteins. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the pyridine ring significantly influence electronic and steric properties. Key comparisons include:

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Properties (Hypothesized) |

|---|---|---|---|---|

| This compound | Cl (3,5); -NCS (4) | C₆H₂Cl₂N₂S | 205.06 | High electrophilicity; low solubility in polar solvents due to halogenation |

| 2,4-Dichloro-5-isothiocyanatopyridine | Cl (2,4); -NCS (5) | C₆H₂Cl₂N₂S | 205.06 | Reduced steric hindrance at position 2; potential for regioselective reactions |

| 3-Chloro-4-isothiocyanatopyridine | Cl (3); -NCS (4) | C₆H₃ClN₂S | 170.62 | Lower electrophilicity; improved solubility compared to dichloro analogs |

| 4-Isothiocyanatopyridine | -NCS (4); no halogen substituents | C₆H₄N₂S | 136.17 | High solubility in polar solvents; limited stability under acidic conditions |

Key Observations :

- Halogenation: The presence of two chlorine atoms in this compound enhances its electron-withdrawing capacity compared to mono-chloro or non-halogenated analogs, favoring reactions with electron-rich partners .

Reactivity and Stability

- Nucleophilic Substitution : The -NCS group in this compound is highly reactive toward amines and thiols, similar to other isothiocyanatopyridines. However, steric hindrance from chlorine substituents may slow reaction kinetics compared to less-hindered analogs like 4-isothiocyanatopyridine.

- Thermal Stability: Halogenation typically increases thermal stability. This compound is expected to exhibit higher decomposition temperatures than non-halogenated derivatives.

Q & A

Q. Table 1. Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Halogenation + CSCl₂ | POCl₃, CSCl₂ | 70–80 | 95 | Handling toxic CSCl₂ |

| Electrochemical | Amines, CS₂ | 60–70 | 90 | Scalability |

| Urea-Based Thiocyanation | Urea derivatives | 65–75 | 92 | Longer reaction times |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Expected Signal | Diagnostic Use |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.5 (s, H-2), δ 7.8 (s, H-6) | Confirms aromatic substitution |

| IR | 2050–2100 cm⁻¹ (N=C=S) | Verifies isothiocyanate group |

| HRMS | [M+H]⁺ = 219.9504 (calc. for C₆H₂Cl₂N₂S) | Validates molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.